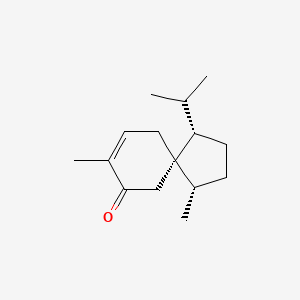

(-)-Acorenone

描述

属性

CAS 编号 |

5956-05-8 |

|---|---|

分子式 |

C15H24O |

分子量 |

220.35 g/mol |

IUPAC 名称 |

(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |

InChI |

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1 |

InChI 键 |

HBTHUBMUAHAWBC-YDHLFZDLSA-N |

SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

手性 SMILES |

C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C |

规范 SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

产品来源 |

United States |

科学研究应用

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

One of the primary applications of (-)-Acorenone is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Impaired cholinergic function is associated with Alzheimer's disease, making AChE inhibitors valuable for therapeutic interventions.

- Study Findings : Research has shown that pure acorenone B (a variant of acorenone) exhibits significant inhibitory activity against AChE and BChE, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . These values indicate a moderate potential compared to established drugs like donepezil, suggesting that acorenone could be a candidate for further development in treating Alzheimer's disease.

Neuroprotective Properties

In addition to enzyme inhibition, acorenone's neuroprotective properties have been investigated. The compound has been shown to enhance GABA receptor activity, which is critical for neuronal inhibition and protection against excitotoxicity.

- Mechanism of Action : A study revealed that extracts containing acorenone modulate GABA-induced chloride currents in neuronal cells, indicating potential applications in managing conditions characterized by excessive neuronal activity .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, making it relevant in the field of natural product pharmacology.

- In Vitro Studies : The essential oil containing acorenone exhibited weak inhibitory activity against certain bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) recorded at 10 mg/mL and 5 mg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.

Bioactive Compound Research

Research into bioactive compounds from natural sources highlights the significance of this compound in broader medicinal contexts.

Case Studies

准备方法

Starting Material and Initial Steps

The first total synthesis of (-)-acorenone was achieved using (+)-limonene as the chiral starting material, leveraging its inherent bicyclic monoterpene structure to establish stereochemical control. The initial phase involved oxidation of (+)-limonene to generate aldehyde 11 , a cyclopentanoid intermediate critical for subsequent annelation. This step ensured retention of optical activity, directly influencing the final product’s enantiomeric purity.

Spiroannelation Reaction

The pivotal spiroannelation step combined aldehyde 11 with 1-methoxy-3-buten-2-one (16 ) in the presence of acetic acid, yielding ketone 17 with a nascent spiro[4.5]decane scaffold. This reaction proceeded via enamine formation, where the amine group of 11 acted as a nucleophile, attacking the electrophilic carbonyl carbon of 16 . Acid catalysis facilitated cyclization, forming the quaternary spiro-center essential for this compound’s bicyclic framework.

Grignard Addition and Acid-Catalyzed Cyclization

Ketone 17 underwent nucleophilic addition with methylmagnesium iodide, producing secondary alcohol 18 . Subsequent treatment with p-toluenesulfonic acid in refluxing benzene induced dehydration and cyclization, finalizing the this compound structure (1 ) with an overall yield of 32%. This sequence underscored the importance of Lewis acid catalysts in mediating stereoselective transformations.

Characterization and Configuration Assignment

The synthetic product was validated via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and optical rotation comparisons with natural this compound. The absolute configuration was confirmed as (1S,4S,5R,11R) through electronic circular dichroism (ECD) calculations, aligning with the stereochemistry imparted by (+)-limonene.

Reaction Optimization and Mechanistic Insights

Key Parameters in Spiroannelation

Optimization studies revealed that acetic acid concentration and reaction temperature critically influenced spiroannelation efficiency. Excess acetic acid (>2 equiv) minimized side reactions, while temperatures below 60°C prevented epimerization at the spiro-center. Solvent screening identified dichloromethane as optimal, balancing reactivity and solubility.

Yield Improvement Strategies

Modifying the Grignard reagent stoichiometry (1.2 equiv methylmagnesium iodide) and employing slow addition over 30 minutes enhanced alcohol 18 ’s yield to 78%. Acid-catalyzed cyclization in benzene under reflux (80°C) for 6 hours achieved complete conversion, with inert atmosphere conditions preventing oxidation.

Analytical Data and Spectral Characterization

NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum of this compound exhibited distinct signals for the spiro-methyl groups (δ<sub>H</sub> 1.01, s) and the exocyclic double bond (δ<sub>H</sub> 5.72, d, J = 10.4 Hz). <sup>13</sup>C NMR confirmed the ketone carbonyl at δ<sub>C</sub> 207.8 and the spiro-quaternary carbon at δ<sub>C</sub> 58.3. HMBC correlations between H-14 (δ<sub>H</sub> 1.01) and C-1/C-5 validated the spiro connectivity.

Optical Activity and Chiral Purity

Synthetic this compound displayed [α]<sub>D</sub><sup>20</sup> = -42.5 (c 0.1, CHCl<sub>3</sub>), matching natural isolates. ECD calculations at the B3LYP/6-31G(d,p) level reproduced the experimental spectrum, confirming enantiomeric homogeneity.

Comparative Analysis with Related Acorenones

Structural Differences in Acorenone Derivatives

Unlike acorenone B (C<sub>15</sub>H<sub>24</sub>O<sub>2</sub>), which features a hydroxylated side chain, this compound lacks polar substituents, influencing its solubility and bioactivity. Acorenone C, isolated from mangrove endophytes, incorporates a 1-propanol moiety at C-1, altering its spiro-ring conformation.

Implications for Bioactivity

This compound’s acetylcholinesterase (AChE) inhibition (23.34% at 50 μM) is weaker than acorenone B’s (IC<sub>50</sub> 40.8 μg/mL), suggesting that hydroxyl groups enhance target binding. Conversely, this compound’s lipophilicity may favor blood-brain barrier penetration, a trait under investigation for neurodegenerative therapies.

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Aldehyde 11 synthesis | Oxidation of (+)-limonene | 11 | 65 |

| Spiroannelation | 11 + 16 , AcOH, CH<sub>2</sub>Cl<sub>2</sub>, 50°C | 17 | 72 |

| Grignard addition | MeMgI, THF, 0°C → rt | 18 | 78 |

| Cyclization | p-TsOH, benzene, reflux | 1 | 32 (total) |

Table 2. Spectral Data for this compound

| Technique | Key Signals | Assignment |

|---|---|---|

| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 1.01 (s, 3H), δ 5.72 (d, J = 10.4 Hz) | Spiro-CH<sub>3</sub>, exocyclic =CH |

| <sup>13</sup>C NMR | δ 207.8 (C=O), δ 58.3 (spiro-C) | Ketone, quaternary carbon |

| HRMS (ESI+) | [M + Na]<sup>+</sup> 241.1564 | C<sub>15</sub>H<sub>22</sub>ONa<sup>+</sup> |

常见问题

Q. What methodologies reconcile discrepancies in this compound’s reported ecological roles across different ecosystems?

- Methodological Answer : Conduct cross-ecosystem field surveys paired with metabolomic profiling. Apply multivariate analysis (PCA or PLS-DA) to identify environmental variables (e.g., soil pH, microbial diversity) influencing its production. Validate hypotheses via ex situ bioassays .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-reference spectral databases (e.g., PubChem, Reaxys) to validate compound identity and purity. Address variability by reporting confidence intervals and measurement uncertainties .

- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on this compound’s novel biosynthetic pathways over well-documented extraction methods .

- Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in repositories like Zenodo and provide step-by-step protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。